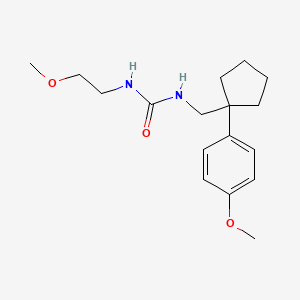

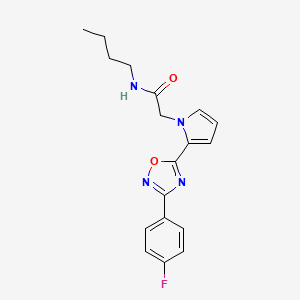

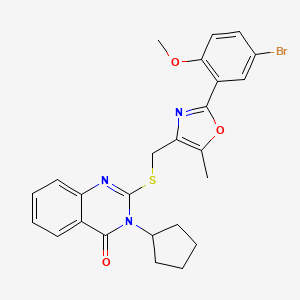

![molecular formula C15H11NO3 B2548437 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan CAS No. 893763-95-6](/img/structure/B2548437.png)

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan (abbreviated as 2-NPF) is a nitroalkene derivative of dibenzo[b,d]furan. It is a colorless, crystalline solid that is highly soluble in organic solvents. 2-NPF is known for its unique chemical and physical properties, which have made it an attractive target for scientific research. In particular, 2-NPF has been the subject of numerous studies focused on its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

科学的研究の応用

Iodine(III)-Mediated Oxidative Cyclization

A study by Lu, Zheng, and Liu (2012) describes the synthesis of various 3-alkyl-2-nitrobenzo[b]furans via hypervalent iodine-induced oxidative cyclization. This method offers a route to efficiently functionalize 2-nitrobenzo[b]furans, which are challenging to obtain through classical methods, showcasing a valuable synthetic application in organic chemistry (Lu, Zheng, & Liu, 2012).

Synthesis and X-ray Crystal Structure

Wit and colleagues (1980) discussed the synthesis of n,n-diethyl-3,3a-dihydro-3-methylbenzofuro[3,2-c]isoxazole-3-carboxamide, revealing the thermal reactivity of 3-nitrobenzo[b]furan with 1-diethylaminopropyne. The reaction product's structure was confirmed by X-ray crystallography, illustrating the use of nitrobenzo[b]furans in developing novel heterocyclic compounds (Wit et al., 1980).

First Synthesis via Coupling-Cyclization Approach

Dai and Lai (2002) achieved the first synthesis of 4-, 5-, and 6-nitrobenzo[b]furans through the Sonogashira cross-coupling reaction, followed by a KOtBu-promoted cyclization. This work highlights the utility of nitrobenzo[b]furans in synthesizing other substituted benzo[b]furans, demonstrating their significance in organic synthesis (Dai & Lai, 2002).

Anti-Leishmanial Activity Screening

Dias and colleagues (2015) synthesized and characterized four new nitroaromatic compounds with potential anti-leishmanial activity. Their study indicates that the electroactive nitro group plays a crucial role in biological activity, pointing towards the application of nitrobenzo[b]furans in developing therapeutic agents (Dias et al., 2015).

Pd/C Mediated Synthesis in Water

Pal, Subramanian, and Yeleswarapu (2003) reported an efficient synthesis of 2-alkyl/aryl substituted benzo[b]furans/nitrobenzo[b]furans in water, using a Pd/C catalyzed reaction. This method demonstrates the versatility of nitrobenzo[b]furans in organic synthesis under environmentally benign conditions (Pal, Subramanian, & Yeleswarapu, 2003).

作用機序

Target of Action

- The primary target of 2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan (let’s call it “DBF” for brevity) is not well-documented in the literature. However, we know that DBF is an aromatic compound with two benzene rings fused to a central furan ring . Its structure is shown below:

DBF=Dibenzo[b,d]furan\text{DBF} = \text{Dibenzo}[b,d]\text{furan} DBF=Dibenzo[b,d]furan

Mode of Action

特性

IUPAC Name |

2-[(E)-2-nitroprop-1-enyl]dibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-10(16(17)18)8-11-6-7-15-13(9-11)12-4-2-3-5-14(12)19-15/h2-9H,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZAYNORFNQLDP-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=C(C=C1)OC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC2=C(C=C1)OC3=CC=CC=C32)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

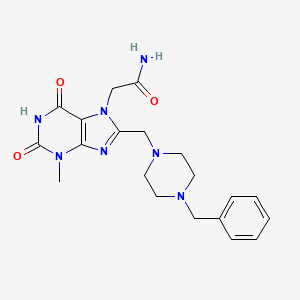

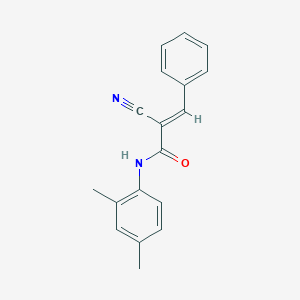

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2548361.png)

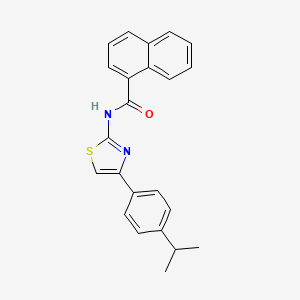

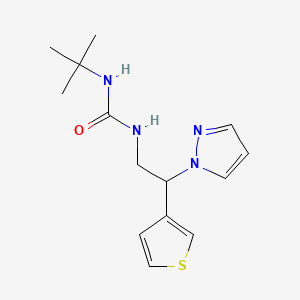

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)

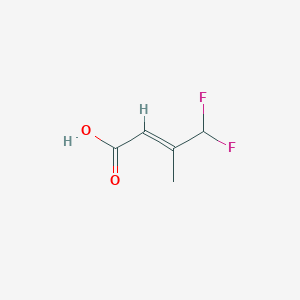

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)

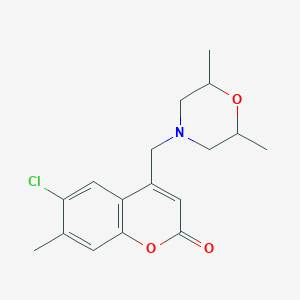

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)